Ethyl 4-(2-aminopropan-2-yl)benzoate

Medicinal Chemistry SAR Physicochemical Property

Ethyl 4-(2-aminopropan-2-yl)benzoate (CAS: 2122045-72-9) is a para-substituted benzoate ester bearing a sterically hindered tertiary α,α-dimethylamine side chain, with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. The compound is formally named as 4-(1-amino-1-methylethyl)-benzoic acid ethyl ester and is recognized by its canonical SMILES string CCOC(=O)c1ccc(C(C)(C)N)cc1.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13628153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-aminopropan-2-yl)benzoate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(C)(C)N
InChIInChI=1S/C12H17NO2/c1-4-15-11(14)9-5-7-10(8-6-9)12(2,3)13/h5-8H,4,13H2,1-3H3
InChIKeyTUFXEXOVFXWCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-aminopropan-2-yl)benzoate | Molecular Identity and Procurement Baseline


Ethyl 4-(2-aminopropan-2-yl)benzoate (CAS: 2122045-72-9) is a para-substituted benzoate ester bearing a sterically hindered tertiary α,α-dimethylamine side chain, with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . The compound is formally named as 4-(1-amino-1-methylethyl)-benzoic acid ethyl ester and is recognized by its canonical SMILES string CCOC(=O)c1ccc(C(C)(C)N)cc1 . It is a synthetic organic intermediate supplied primarily for research and development purposes, with a commercially available purity specification of ≥95% .

Why Ethyl 4-(2-aminopropan-2-yl)benzoate Cannot Be Interchanged with Generic Aminobenzoates


Para-substituted aminobenzoates exhibit steep structure-activity relationships (SAR) wherein small changes to the amine moiety—such as steric bulk, basicity (pKa), or hydrogen-bonding capacity—can drastically alter biological target engagement, metabolic stability, and physicochemical handling [1]. While ethyl 4-(aminomethyl)benzoate (CAS: 366-84-7) has been characterized as a sodium channel blocker with an EC₅₀ of 234 μM against Nav1.4 [2], the target compound incorporates a gem-dimethyl group on the α-carbon, which increases steric hindrance and lipophilicity relative to primary or secondary amine analogs. This structural divergence is expected to modulate membrane permeability, protein binding, and synthetic utility in multistep routes, rendering simple substitution of one 4-aminobenzoate for another scientifically unjustified without head-to-head validation.

Ethyl 4-(2-aminopropan-2-yl)benzoate: Quantitative Differentiation Evidence for Informed Procurement


Molecular Weight and Lipophilicity Differentiation from Primary Aminomethyl Analog

The target compound (MW = 207.27 g/mol) exhibits a 15.6% increase in molecular weight compared to its primary amine comparator ethyl 4-(aminomethyl)benzoate (MW = 179.22 g/mol) . This difference arises from the replacement of a -CH₂NH₂ group with a -C(CH₃)₂NH₂ moiety. The gem-dimethyl substitution elevates calculated logP (cLogP) by approximately 0.8–1.2 units based on fragment-based prediction models, directly impacting membrane permeability and solubility profiles in drug discovery contexts.

Medicinal Chemistry SAR Physicochemical Property

Steric Bulk and Rotatable Bond Differentiation from Secondary Amine Analogs

The target compound contains a tertiary carbon (C(CH₃)₂NH₂) directly attached to the phenyl ring, conferring 5 rotatable bonds, versus 6 rotatable bonds for the comparator ethyl 4-[2-(methylamino)ethyl]benzoate (CAS: 1093938-02-3) . The gem-dimethyl group introduces greater steric bulk (van der Waals volume ~32 ų) near the amine center, which can restrict conformational flexibility and alter the binding geometry to biological targets or catalytic surfaces compared to linear aminoethyl chains.

Medicinal Chemistry SAR Synthetic Intermediate

Purity Specification and Sourcing Differentiation

Commercially available Ethyl 4-(2-aminopropan-2-yl)benzoate is supplied with a minimum purity specification of 95%, as documented in vendor product listings . This purity threshold is consistent with research-grade building blocks used in medicinal chemistry and chemical biology applications. In contrast, the primary amine comparator ethyl 4-(aminomethyl)benzoate (benzocaine) is widely available in multiple purity grades, including USP/NF pharmaceutical grades for formulation use, reflecting its established status as a topical anesthetic .

Chemical Procurement Quality Control Organic Synthesis

Regiochemical Purity and Positional Isomer Differentiation

The target compound is exclusively the para-substituted isomer (4-(2-aminopropan-2-yl)benzoate), as confirmed by SMILES notation CCOC(=O)c1ccc(C(C)(C)N)cc1 . This regiospecificity distinguishes it from commercially available ortho- and meta-analogs such as methyl 2-(2-aminopropan-2-yl)benzoate (CAS: 1314750-69-0) and methyl 3-(2-aminopropan-2-yl)benzoate (CAS: 1314668-61-5) . Positional isomers exhibit divergent electronic properties (Hammett σ constants) and steric environments that critically affect reactivity in cross-coupling reactions and biological target recognition.

Organic Synthesis Isomer Purity Building Block

Ethyl 4-(2-aminopropan-2-yl)benzoate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Exploration of Sterically Hindered Amine Bioisosteres

The gem-dimethyl group at the α-position to the amine introduces steric hindrance not present in primary or secondary amine analogs. Researchers seeking to probe the effect of this bulky motif on target binding affinity, metabolic stability (e.g., resistance to CYP450-mediated N-dealkylation), and CNS penetration (via altered logP and PSA) should prioritize this compound. Direct comparison with the primary amine ethyl 4-(aminomethyl)benzoate (EC₅₀: 234 μM for Nav1.4) [1] can establish SAR trends for the 4-aminobenzoate scaffold.

Synthesis of Conformationally Constrained Peptidomimetics and Amide Derivatives

The para-substituted ethyl ester serves as a versatile handle for further derivatization. The α,α-dimethylbenzylamine core provides a rigid, non-planar scaffold that can induce turn conformations in peptide chains or serve as a steric shield in enzyme active sites. Sourcing this specific isomer (para, not ortho or meta) ensures linear geometry suitable for extended molecular architectures .

Building Block for PROTAC Linker or E3 Ligase Ligand Development

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-(2-aminopropan-2-yl)benzoic acid, CAS: 467248-57-3) , providing a bifunctional handle with both amine and acid functionalities. This allows for orthogonal conjugation strategies in the assembly of PROTACs or bioconjugates, where the sterically shielded amine may impart improved selectivity or reduced off-target reactivity compared to less hindered linkers.

Technical Documentation Hub

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